![molecular formula C15H14N6O B2392274 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034296-99-4](/img/structure/B2392274.png)
1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, has been reported . These compounds were synthesized with three different solvent exposure moieties (4-hydroxylmethylpiperidinyl and trimethoxyphenyloxy and 4-hydroxyethylpiperazine) attached to the core structure .Molecular Structure Analysis
There is limited information available on the molecular structure of “1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea”. More research is needed to provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been synthesized and evaluated as antiproliferative agents against nine different cancer cell lines .Physical And Chemical Properties Analysis
There is limited information available on the physical and chemical properties of “this compound”. More research is needed to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Metabolism and Disposition in Humans
A study on the metabolism and disposition of BMS-690514, a compound structurally related to 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea, was conducted to understand its pharmacokinetics in humans. BMS-690514 is an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, developed for treating non–small-cell lung cancer and metastatic breast cancer. The study found that BMS-690514 was well absorbed, highly metabolized, and excreted via both bile and urine, indicating extensive metabolism through multiple pathways. Metabolites identified suggest the involvement of multiple oxidation reactions and direct glucuronidation, with significant excretion in feces and urine, underscoring the importance of understanding the metabolism of such compounds for therapeutic applications (Christopher et al., 2010).
Implications for Nutritional Management in Urea Cycle Disorders
Research into sodium phenylbutyrate's pharmacological treatment for urea cycle disorders revealed significant insights into nitrogen excretion pathways. Phenylacetate, a primary metabolite, conjugates with glutamine to form phenylacetylglutamine, facilitating waste nitrogen excretion. This study emphasizes the metabolic impact of treatments like sodium phenylbutyrate on branched-chain amino acid metabolism, suggesting that supplementation could optimize protein restriction in patients undergoing alternative pathway therapy (Scaglia, 2010).
Environmental Exposure to Pesticides in Children
A cross-sectional study in South Australia investigated the extent of children's exposure to organophosphorus and pyrethroid pesticides, neurotoxicants of significant public health concern. By analyzing urinary metabolites as direct exposure indicators, the study revealed widespread chronic exposure among preschool children. This research underlines the crucial role of assessing environmental exposure to such chemicals in young populations, aiding in the development of health policies and regulations for safer use and reduced exposure (Babina et al., 2012).
Mechanism of Action
Target of Action
It has been subjected to in vitro antiproliferative screening against national cancer institute (nci)-60 human cancer cell lines of nine different cancer types .
Mode of Action
It is known that the compound has been synthesized and tested for its in vitro antiproliferative activities .
Biochemical Pathways
The compound has shown broad-spectrum antiproliferative activity .
Result of Action
It has been reported that the compound has shown broad-spectrum antiproliferative activity .
Safety and Hazards
Future Directions
The future directions for research on “1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards .
properties
IUPAC Name |
1-phenyl-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(18-12-5-2-1-3-6-12)17-9-13-11-21(20-19-13)14-7-4-8-16-10-14/h1-8,10-11H,9H2,(H2,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUAKVUPGGSAEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.